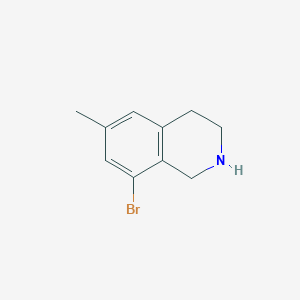

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure. Key signals include:

- ¹H NMR (300 MHz, CDCl₃) :

- ¹³C NMR (75 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

IR absorption bands confirm functional groups:

High-Resolution Mass Spectrometry (HRMS)

HRMS data (m/z 225.0118 [M+H]⁺) corroborate the molecular formula. Fragmentation patterns align with loss of Br (79.90 Da) and methyl groups (15.03 Da).

X-ray Crystallographic Studies of Tetrahydroisoquinoline Derivatives

While direct X-ray data for this compound are limited, studies on analogous compounds reveal key structural motifs. For example:

- Crystal Packing : In 1,2,3,4-tetrahydroisoquinolin-2-ium salts, the bicyclic system adopts a left-handed axial chiral conformation (C4–C3–N2–C1 torsion angle = −65.8°).

- Hydrogen Bonding : Protonated nitrogen forms bifurcated hydrogen bonds with anions (N–H⋯O interactions, 2.8–3.0 Å).

- Diperiodic Sheets : Hydrogen-bonded layers parallel to (001) stabilize the crystal lattice.

These findings suggest that this compound likely exhibits similar packing behavior, with bromine and methyl groups influencing steric interactions and lattice symmetry.

Properties

IUPAC Name |

8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSJKNBPWCTPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558225-52-7 | |

| Record name | 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders.

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function.

Biochemical Pathways

Thiqs are known to exert their effects through a variety of biochemical pathways.

Biochemical Analysis

Biochemical Properties

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, resulting in increased levels of monoamines in the brain. This interaction is crucial for understanding the potential therapeutic effects of this compound in treating neurological disorders.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting monoamine oxidase, this compound can enhance the signaling of serotonin, dopamine, and norepinephrine, leading to improved mood and cognitive function. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that respond to changes in neurotransmitter levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of monoamine oxidase. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the breakdown of monoamines. The increased levels of monoamines can then interact with their respective receptors, leading to enhanced neurotransmission. Furthermore, this compound may also influence other molecular targets, such as ion channels and transporters, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing for prolonged studies without significant degradation. Over time, the inhibition of monoamine oxidase by this compound leads to sustained increases in monoamine levels, which can result in long-term changes in cellular function. These changes include alterations in neurotransmitter release, receptor sensitivity, and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase without causing significant adverse effects. At higher doses, this compound may lead to toxicity, manifesting as neurotoxicity or hepatotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate the movement of this compound within cells, ensuring its proper localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase and other molecular targets. Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments or organelles. Understanding these localization mechanisms is essential for elucidating the compound’s biochemical effects.

Biological Activity

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline (8-Br-6-Me-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class, which has gained attention for its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Br-6-Me-THIQ is with a molecular weight of approximately 212.09 g/mol. The compound features a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a bromine atom at position 8 and a methyl group at position 6 significantly influences its biological interactions and reactivity due to their electronic and steric properties.

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including:

- Antitumor Activity: Compounds in this class have shown promise in inhibiting cancer cell proliferation.

- Antiviral Activity: Notably, some derivatives have demonstrated anti-HIV properties.

- Antibacterial and Antifungal Properties: These compounds have been evaluated against various pathogens.

- Neuroprotective Effects: Certain derivatives may offer protection against neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Structure-Activity Relationships (SAR)

The SAR studies reveal that the biological activity of 8-Br-6-Me-THIQ is influenced by various functional groups on the tetrahydroisoquinoline scaffold. Key findings include:

- Electron-Drawing vs. Electron-Donating Groups: The nature of substituents can significantly modulate the activity.

- Positioning of Substituents: Variations in the position of bromine and methyl groups can lead to different biological outcomes.

- Hydrophobicity and Lipophilicity: These properties affect the compound's ability to permeate cellular membranes and interact with biological targets .

Case Study 1: Antitumor Efficacy

A study investigated the effect of 8-Br-6-Me-THIQ on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against HePG-2 cells with an IC50 value below 25 µM, showcasing its potential as an anticancer agent .

Case Study 2: Anti-HIV Activity

In vitro assessments demonstrated that 8-Br-6-Me-THIQ exhibited low nanomolar activity against HIV, suggesting its potential as a lead compound for antiretroviral drug development .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials: The synthesis often begins with commercially available precursors such as bromo-benzaldehyde and aniline.

- Reaction Conditions: Common methods include refluxing in organic solvents like DCM or acetonitrile under inert atmospheres.

- Yield Optimization: Various conditions are tested to maximize yield; reported yields can exceed 80% under optimized conditions .

Scientific Research Applications

Medicinal Chemistry Applications

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline (THIQ) family, known for diverse biological activities. Its unique structure allows it to interact with various biological targets:

- Anticancer Activity : Compounds in the THIQ class have shown potential as anticancer agents. They may inhibit enzymes involved in tumor progression, such as cathepsin B and calpain . The specific substitution pattern of this compound may enhance its efficacy against cancer cells.

- Neuroprotective Effects : Research indicates that THIQ derivatives can exhibit neuroprotective properties against neurodegenerative diseases like Alzheimer's and Parkinson's. They may modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Properties : The compound has been studied for its effectiveness against various pathogens. Its structural features contribute to its ability to inhibit bacterial growth and combat infections .

The biological activity of this compound can be attributed to its interactions with specific receptors and enzymes:

- Receptor Modulation : It acts as a ligand for various receptors including serotonin transporters and G-protein coupled receptors. These interactions can lead to effects such as analgesia and modulation of mood disorders .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes relevant to disease pathways, which can be crucial in drug development .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps that highlight its versatility in organic synthesis:

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Studies : A study demonstrated that THIQ derivatives could inhibit P-glycoprotein efflux pumps in tumor cells, increasing the efficacy of chemotherapeutic agents .

- Neuropharmacology : Research highlighted the compound's potential in modulating potassium and sodium channels, which are critical in treating epilepsy and other neurological disorders .

- Antimicrobial Testing : Investigations into the antimicrobial properties showed promising results against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of THIQ derivatives. Below is a comparative analysis of key analogs:

Metabolic and Pharmacokinetic Behavior

- Blood-Brain Barrier (BBB) Penetration : Unsubstituted THIQ and 1-methyl-THIQ (1MeTIQ) exhibit high BBB penetration, with brain concentrations 4.5-fold higher than blood levels . The methyl group in 8-Bromo-6-methyl-THIQ may similarly enhance lipophilicity, favoring CNS activity.

- Metabolism: THIQ derivatives undergo hydroxylation (e.g., 4-hydroxylation) and methylation. For example, 1MeTIQ produces 4-hydroxy-1MeTIQ (8.7% excretion) and traces of N-methylated metabolites . Bromine’s electron-withdrawing effect in 8-Bromo-6-methyl-THIQ may slow oxidative metabolism compared to non-halogenated analogs.

Preparation Methods

Bromination of 6-methyl-1,2,3,4-tetrahydroisoquinoline

- Reagents : Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents.

- Solvents : Aprotic solvents such as dichloromethane or acetonitrile are preferred to ensure controlled bromination.

- Catalysts : In some cases, Lewis acids like iron(III) chloride (FeCl3) are employed to facilitate electrophilic aromatic substitution.

- Temperature : Reactions are typically conducted at low to ambient temperatures to improve regioselectivity and minimize side reactions.

- Mechanism : Electrophilic aromatic substitution targets the 8-position adjacent to the methyl group, influenced by electronic and steric effects.

Ring Construction from Brominated Precursors

An alternative approach involves multi-step synthesis starting from brominated aromatic nitriles or aldehydes:

- Step 1: Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine using hydrogenation with Raney nickel catalyst in methanol or ethanol.

- Step 2: Formation of methyl carbamate by reacting 3-bromophenethylamine with methyl chloroformate under acid catalysis.

- Step 3: Cyclization with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran to form 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- Step 4: Hydrolysis under acidic conditions to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can be further methylated at the 6-position to introduce the methyl group.

This method offers high efficiency and control over substitution patterns.

Industrial Scale Production

Industrial methods for related compounds such as 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline employ:

- Continuous flow reactors for controlled bromination and methylation.

- Catalytic systems optimized to maximize yield and minimize by-products.

- Advanced purification techniques such as recrystallization and column chromatography to achieve high purity.

- Process optimization to reduce reaction times and improve safety, especially when handling bromine reagents.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Solvents | Temperature | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Direct bromination of 6-methyl-THIQ | Br2 or NBS, FeCl3 (catalyst) | Dichloromethane, Acetonitrile | 0 °C to room temp | Moderate to high yield; requires careful control | Regioselectivity influenced by substituents |

| Multi-step synthesis from 3-bromophenylacetonitrile | Raney Ni (hydrogenation), methyl chloroformate, H2SO4 | Methanol, THF | 0 °C to reflux | High yield; efficient four-step process | Allows precise substitution and functionalization |

| Industrial continuous flow bromination | Br2, FeCl3 | Various industrial solvents | Controlled temp & pressure | High yield and purity with optimized conditions | Scalable with advanced purification methods |

Research Findings and Analytical Characterization

- Regioselectivity : Bromination at the 8-position is favored due to electronic effects from the methyl substituent at position 6, directing electrophilic substitution.

- Purification : Silica gel column chromatography using ethyl acetate/hexane mixtures is effective for isolating the target compound.

- Characterization : Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the substitution pattern, with aromatic proton shifts indicating bromine and methyl positions. Mass spectrometry (MS) verifies molecular weight (~226 g/mol). High-resolution mass spectrometry (HRMS) and 2D NMR (HMBC, NOESY) provide detailed structural confirmation.

- Stability : Some brominated tetrahydroisoquinolines can be unstable and require prompt analysis post-synthesis.

Challenges and Optimization Strategies

- Side Reactions : Debromination and over-bromination can occur; controlling reagent stoichiometry and reaction time is critical.

- Steric Hindrance : The methyl group at position 6 can affect catalyst efficiency and reaction rates.

- Enantioselectivity : For chiral derivatives, asymmetric catalysis using chiral ligands (e.g., BINAP) may be explored, though steric effects pose challenges.

Q & A

Q. How can researchers optimize the synthesis of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline to improve yield and purity?

Methodological Answer: Synthetic routes for brominated tetrahydroisoquinolines often involve palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) or reductive amination. For example:

- Key Step : Use PdCl₂/CuI catalysts with alkynes (e.g., 1-hexyne) under inert conditions to introduce substituents at the 8-position, as demonstrated for similar bromoisoquinolines .

- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the product from byproducts. For hygroscopic intermediates, vacuum evaporation followed by lyophilization ensures stability .

- Yield Optimization : Adjust reaction time and temperature (e.g., reflux in dry toluene for 12–24 hours) to balance conversion and side reactions.

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl at C6, bromine at C8). Compare chemical shifts with analogs like 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (δ 2.5–3.5 ppm for tetrahydro ring protons) .

- Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁BrN: calc. 240.01; observed 240.02) and detects halogen isotopes (²⁷Br/⁸¹Br doublet) .

- X-ray Crystallography : Resolve stereochemistry using single crystals grown via slow evaporation in dichloromethane/hexane .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of fine powders .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Label containers with GHS hazard symbols (e.g., "Harmful if swallowed") .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect halogenated waste separately for incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluoro at C7) to modulate electronic properties. Compare with 6,7-Dibromo analogs, where bromination patterns alter binding to biological targets .

- Bioisosteric Replacement : Replace bromine with methoxy or amino groups to evaluate pharmacokinetic improvements. For example, 8-Fluoro-6-methoxy derivatives show improved blood-brain barrier penetration in preclinical models .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like dopamine D₂ or serotonin transporters .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Dynamic NMR : Detect rotameric equilibria in flexible substituents (e.g., methyl groups) by variable-temperature ¹H NMR (e.g., −40°C to 25°C) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at C6) to simplify splitting patterns in crowded regions (e.g., δ 1.5–2.5 ppm) .

- 2D Correlation Spectroscopy : Use HSQC and HMBC to assign overlapping signals in complex mixtures (e.g., diastereomeric byproducts) .

Q. What strategies mitigate challenges in scaling up this compound synthesis for in vivo studies?

Methodological Answer:

- Process Chemistry : Replace column chromatography with recrystallization (e.g., ethanol/water) or continuous flow reactors to reduce solvent waste .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile sites. For example, bromine may hydrolyze under acidic conditions, requiring pH-controlled formulations .

- Metabolite Profiling : Use microsomal assays (e.g., human liver microsomes) to predict Phase I/II metabolism and guide structural modifications for improved half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.